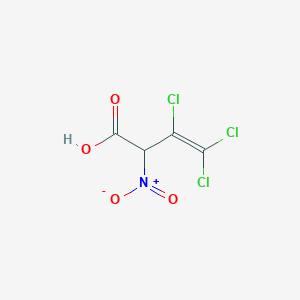
3,4,4-Trichloro-2-nitrobut-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4-Trichloro-2-nitrobut-3-enoic acid is a chemical compound characterized by the presence of three chlorine atoms, a nitro group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trichloro-2-nitrobut-3-enoic acid typically involves the chlorination of a suitable precursor followed by nitration and subsequent oxidation. The reaction conditions often require the use of strong acids and oxidizing agents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and nitration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,4-Trichloro-2-nitrobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,4,4-Trichloro-2-nitrobut-3-enoic acid has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3,4,4-Trichloro-2-nitrobut-3-enoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atoms can engage in electrophilic interactions. These interactions can modulate biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4,4-Trichloro-2-nitrobutanoic acid: Similar structure but lacks the double bond.
2,4,4-Trichloro-3-nitrobut-3-enoic acid: Similar structure but with different positioning of the nitro group.
3,4,4-Trichloro-2-nitrobut-2-enoic acid: Similar structure but with different positioning of the double bond.
Properties
CAS No. |
55108-38-8 |
|---|---|
Molecular Formula |
C4H2Cl3NO4 |
Molecular Weight |
234.42 g/mol |
IUPAC Name |
3,4,4-trichloro-2-nitrobut-3-enoic acid |
InChI |
InChI=1S/C4H2Cl3NO4/c5-1(3(6)7)2(4(9)10)8(11)12/h2H,(H,9,10) |
InChI Key |
QSJYGHMBSMVVJR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=C(Cl)Cl)Cl)(C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


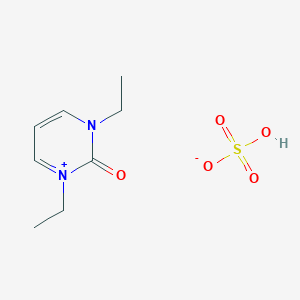
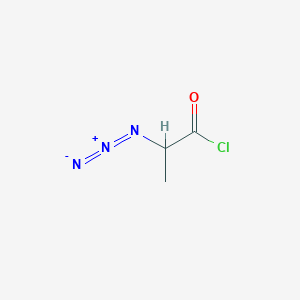
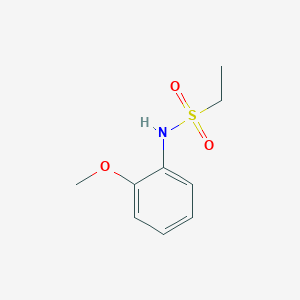
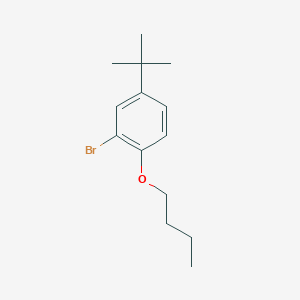
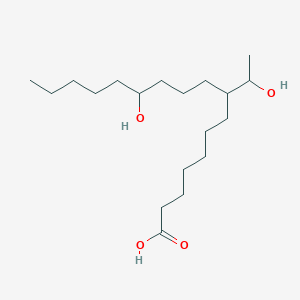
![1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride](/img/structure/B14630026.png)
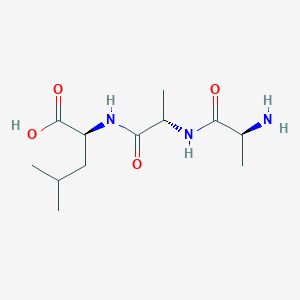
![Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B14630041.png)
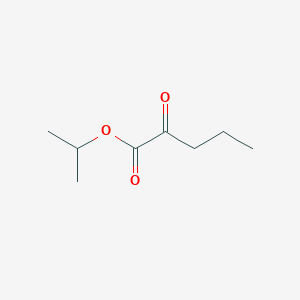

![4-[Bis(4-methylphenyl)amino]benzonitrile](/img/structure/B14630051.png)
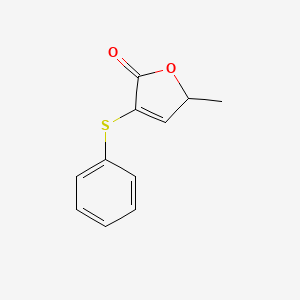
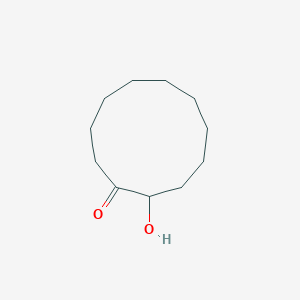
![4-Amino-N-[(4-aminophenyl)carbamoyl]benzamide](/img/structure/B14630065.png)
